molecular formula C12H21N3O B6976366 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-(2-ethoxyethyl)ethanamine

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-(2-ethoxyethyl)ethanamine

Cat. No.: B6976366
M. Wt: 223.31 g/mol
InChI Key: MKHSOIZRWLGIEN-UHFFFAOYSA-N
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Description

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-(2-ethoxyethyl)ethanamine is a synthetic organic compound that belongs to the class of pyrrolo[1,2-b]pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-(2-ethoxyethyl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrrolo[1,2-b]pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-(2-ethoxyethyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-(2-ethoxyethyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-(2-ethoxyethyl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-(2-ethoxyethyl)ethanamine is unique due to its specific ethoxyethyl substitution, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-(2-ethoxyethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-3-16-8-6-13-10(2)12-9-11-5-4-7-15(11)14-12/h9-10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHSOIZRWLGIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC(C)C1=NN2CCCC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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